molecular formula C9H8ClNO2 B6203871 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1256809-88-7

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

Cat. No.: B6203871
CAS No.: 1256809-88-7
M. Wt: 197.6
InChI Key:
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Description

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that contains a chlorine atom and a carboxylic acid group attached to a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid typically involves the chlorination of a precursor cyclopenta[b]pyridine compound. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) to yield the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclopenta[b]pyridine ring.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-pyridinecarboxylic acid", "1,3-cyclopentadiene", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "1. 1,3-cyclopentadiene is reacted with phosphorus oxychloride to form 2-chlorocyclopentadiene.", "2. 2-pyridinecarboxylic acid is reacted with sodium hydroxide to form sodium 2-pyridinecarboxylate.", "3. Sodium 2-pyridinecarboxylate is reacted with 2-chlorocyclopentadiene to form 2-chloro-5H,6H,7H-cyclopenta[b]pyridine.", "4. 2-chloro-5H,6H,7H-cyclopenta[b]pyridine is hydrolyzed with hydrochloric acid to form 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid.", "5. The crude product is purified by recrystallization from ethanol and water, and the final product is obtained as a white solid." ] }

CAS No.

1256809-88-7

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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